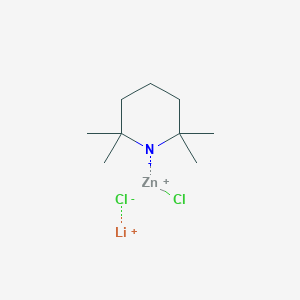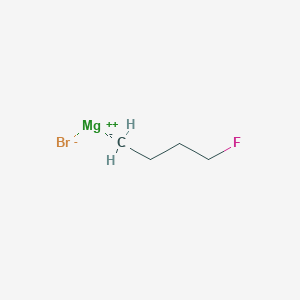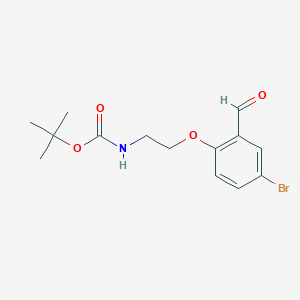
2-Bromo-1-(difluoromethoxy)-3-(trifluoromethyl)benzene
Übersicht
Beschreibung
2-Bromo-1-(difluoromethoxy)-3-(trifluoromethyl)benzene, commonly known as BFDT, is an aromatic compound that is widely used in scientific research and lab experiments. BFDT is an organobromine compound that is composed of a benzene ring with two fluorine atoms and one bromine atom attached. It is a colorless liquid with a sweet smell, and is soluble in most organic solvents. It is used in a variety of laboratory experiments, including those related to organic synthesis, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research
The trifluoromethyl group in this compound plays a crucial role in pharmaceuticals. Its presence can significantly alter the biological activity of a molecule, making it valuable in the design of new drugs. The compound can be used in the synthesis of molecules with potential therapeutic effects, especially where increased lipophilicity and metabolic stability are desired .
Material Science
In material science, this compound’s derivatives could be used to modify surface properties, such as hydrophobicity, which is essential for creating specialized coatings or polymers. The introduction of fluorinated groups like those in 2-Bromo-1-(difluoromethoxy)-3-(trifluoromethyl)benzene can lead to materials with improved chemical and thermal resistance .
Chemical Synthesis
This compound is a valuable intermediate in organic synthesis. Its bromo and trifluoromethyl groups make it a versatile reagent for various chemical transformations, including coupling reactions and radical trifluoromethylation. These reactions are pivotal in constructing complex molecules for further research and development .
Chromatography
In chromatography, the compound can be used to study the behavior of fluorinated compounds in different chromatographic conditions. It can serve as a standard or reference compound due to its unique structure, helping to develop new methods for separating similar fluorinated entities .
Analytical Research
Analytical research benefits from compounds like 2-Bromo-1-(difluoromethoxy)-3-(trifluoromethyl)benzene due to their distinct spectroscopic properties. They can be used as internal standards or calibration compounds in various spectroscopic techniques, including NMR and mass spectrometry, to ensure accurate and precise measurements .
Agrochemical Development
The trifluoromethyl group’s properties are also exploited in the development of agrochemicals. Compounds containing this group can lead to the creation of more potent and selective pesticides or herbicides, contributing to more efficient crop protection strategies .
Wirkmechanismus
Target of Action
Compounds with a trifluoromethyl group often play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
Trifluoromethylation of carbon-centered radical intermediates is a common reaction in organic chemistry , which might be relevant to this compound.
Eigenschaften
IUPAC Name |
2-bromo-1-(difluoromethoxy)-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF5O/c9-6-4(8(12,13)14)2-1-3-5(6)15-7(10)11/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZTUBXFRQJUFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)F)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4S)-4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1413219.png)

![trans [4-(1-Aminoethyl)-cyclohexyl]-carbamic acid benzyl ester](/img/structure/B1413223.png)

![N-[2-(4-bromophenyl)ethyl]oxan-4-amine](/img/structure/B1413225.png)


![3-(Dimethylamino)-1-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B1413231.png)
![2-(1H-Pyrazol-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1413233.png)

![2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]cyclopropan-1-amine hydrochloride](/img/structure/B1413236.png)


